molecular formula C20H17NO6S B2430618 methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate CAS No. 950281-74-0

methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate

Cat. No.: B2430618
CAS No.: 950281-74-0
M. Wt: 399.42
InChI Key: LJYFXKFIVFSSEI-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-2H-chromene-6-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chromene core with a dihydroisoquinoline moiety, making it a subject of study for its potential biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate typically involves multiple steps. One common approach is the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient generation of the desired cyclization products in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using appropriate solvents, and employing purification methods such as column chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-2H-chromene-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different chromene derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-2H-chromene-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydroisoquinoline derivatives and chromene-based molecules. Examples include:

Uniqueness

What sets methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate apart is its unique combination of a chromene core with a dihydroisoquinoline moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-oxochromene-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6S/c1-26-19(22)14-6-7-17-16(10-14)11-18(20(23)27-17)28(24,25)21-9-8-13-4-2-3-5-15(13)12-21/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYFXKFIVFSSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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